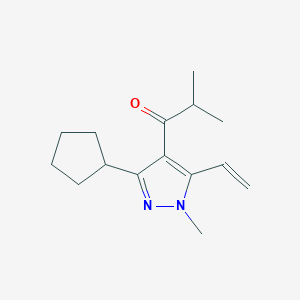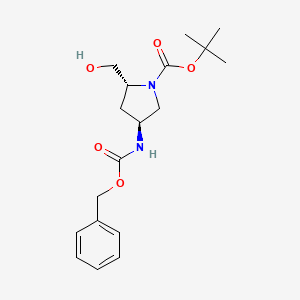![molecular formula C8H7N3OS B15055426 3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)
3-Aminothieno[3,2-c]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminothieno[3,2-c]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system that includes a thiophene ring and a pyridine ring, making it a versatile scaffold for the development of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminothieno[3,2-c]pyridine-2-carboxamide typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the amino and carboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable pyridine derivative can yield the desired compound through a series of cyclization and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminothieno[3,2-c]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups. These products can exhibit different biological activities and properties .
Applications De Recherche Scientifique
3-Aminothieno[3,2-c]pyridine-2-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Aminothieno[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Aminothieno[3,2-c]pyridine-2-carboxamide include:
- 3-Aminothieno[2,3-b]pyridine-2-carboxamide
- 4-Aminobenzothieno[3,2-d]pyrimidine
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and the specific biological activities it exhibits. The presence of the amino and carboxamide groups in the thieno[3,2-c]pyridine core provides distinct chemical reactivity and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H7N3OS |
|---|---|
Poids moléculaire |
193.23 g/mol |
Nom IUPAC |
3-aminothieno[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-6-4-3-11-2-1-5(4)13-7(6)8(10)12/h1-3H,9H2,(H2,10,12) |
Clé InChI |
TZGGCGCTVIULSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1SC(=C2N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15055363.png)

![4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15055377.png)
![2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055385.png)


![(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15055396.png)





